Cas no 1076-13-7 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-)
1076-13-7 structure
Product Name:1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-
Numero CAS:1076-13-7
MF:C12H14
MW:158.239563465118
CID:193322
PubChem ID:136845
Update Time:2025-04-19
1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-
- (1α,4α,4aα,5α,8α,8aα)-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
- 1,4,4a,5,8,8a-Hexahydro-1,4-endo,endo-5,8-dimethanonaphthalene
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, endo,endo- (8CI)
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.beta.,8.beta.,8a.alpha.)-
- 1076-13-7
- RCL T214639
- 1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1.alpha.,4.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.)-
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1.alpha.,4.alpha.,4a.alpha.,5.alpha.,8.alpha.,8a.alpha.)-
- DTXSID80910375
- 15914-94-0
- 1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
- 1,4,5,8-Dimethanonaphthalene, 1,4,4a,5,8,8a-hexahydro-, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-
- 83602-18-0
-
- Inchi: 1S/C12H14/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h1-4,7-12H,5-6H2
- Chiave InChI: ZSJSPFJUHHVKQB-UHFFFAOYSA-N
- Sorrisi: C12C3C=CC(C3)C1C1C=CC2C1
Proprietà calcolate
- Massa esatta: 158.11
- Massa monoisotopica: 158.11
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 228.2°Cat760mmHg
- Punto di infiammabilità: 68.7°C
- Indice di rifrazione: 1.599
1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)- Letteratura correlata
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
1076-13-7 (1,4:5,8-Dimethanonaphthalene,1,4,4a,5,8,8a-hexahydro-, (1a,4a,4aa,5a,8a,8aa)-) Prodotti correlati
- 21635-90-5(Tetracyclododecene)
- 498-66-8(Bicyclo2.2.1hept-2-ene)
- 3048-65-5(3A,4,7,7A-Tetrahydroindene)
- 26472-00-4(Methylcyclopentadiene dimer)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso